molecular formula C19H20ClN5 B1634372 6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 375357-49-6

6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1634372
CAS RN: 375357-49-6
M. Wt: 353.8 g/mol
InChI Key: LWVYCSWVNRFCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine, commonly referred to as C-DMTPD, is an organic compound that has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. C-DMTPD is an important molecule, as it can be used to explore the structure and properties of other molecules.

Scientific Research Applications

Microwave-Assisted Synthesis in Supramolecular Chemistry

One study illustrates the microwave-assisted synthesis of pyrazolyl bistriazines, showcasing its utility in the creation of supramolecular assemblies. These compounds, derived from reactions involving triazines, demonstrate promising applications in supramolecular chemistry, particularly due to their hydrogen bond formation capabilities and metal complexation properties. This approach facilitates the efficient preparation of supramolecular polymers with notable fluorescence characteristics (Moral et al., 2010).

Polyamides Incorporating s-Triazine and Fluorene Groups

Another research focus is on the synthesis and characterization of polyamides containing s-triazine rings and fluorene cardo groups. These materials were developed through interfacial polycondensation and demonstrated remarkable solubility in polar solvents, alongside the ability to form transparent, flexible films. Their thermal stability analysis revealed no significant weight loss below 360°C, indicating their potential in high-performance material applications (Sagar et al., 2001).

Hydrogen-Bonded Complexes Study

Research on hydrogen-bonded complexes involving diaminopyridines and diaminotriazines has shown an opposite effect of acylation on complex stabilities. This study highlights the intricate balance of molecular interactions in the design of complex molecular assemblies, which could inform the development of novel materials and pharmaceuticals (Beijer et al., 1996).

Antimalarial Activity Exploration

While specifically requested to exclude drug use and dosage information, it's noteworthy that research has been conducted on the antimalarial activity of triazine derivatives, underscoring the compound's relevance in medicinal chemistry. Such studies contribute to understanding the broader applications and potential therapeutic uses of triazine compounds (Werbel et al., 1987).

Aromatic Polyamides with s-Triazine Rings

Further investigations into aromatic polyamides containing s-triazine rings in the main chain have showcased their synthesis and characterization. These materials exhibit good solubility in polar solvents and high thermal stability, making them suitable for various advanced material applications (Sagar et al., 1997).

properties

IUPAC Name

6-chloro-2-N,4-N-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-11-5-12(2)8-15(7-11)21-18-23-17(20)24-19(25-18)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYCSWVNRFCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N,N'-bis(3,5-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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